REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH:8]1([C:9]([C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)=[O:10])[CH2:6][CH2:7]1 |f:0.1.2.3|
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Name
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|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
ClCCCC(=O)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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12.5 (± 2.5) °C
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was warmed to 20-25° C
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Type
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ADDITION
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Details
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It was poured onto ice
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
|
EXTRACTION
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Details
|
the dried ethereal extract
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Type
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CUSTOM
|
Details
|
evaporated
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Type
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ADDITION
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Details
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The resulting liquid was treated with a solution of potassium hydroxide (12 g) in methanol (60 ml)
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Type
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WAIT
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Details
|
left
|
Type
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WAIT
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Details
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to stand for 30 minutes with occasional shaking
|
Duration
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30 min
|
Type
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FILTRATION
|
Details
|
After filtration the residue
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Type
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WASH
|
Details
|
was washed with methanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
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DISSOLUTION
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Details
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The oil was dissolved in ether
|
Type
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WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
|
The dried ethereal solution (Na2SO4) was evaporated
|
Type
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DISTILLATION
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Details
|
distilled (b.p.125-127°/5mm)
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Type
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CUSTOM
|
Details
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yield =21.3 g,nD = 1.5700
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(=O)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |